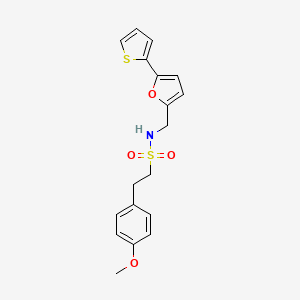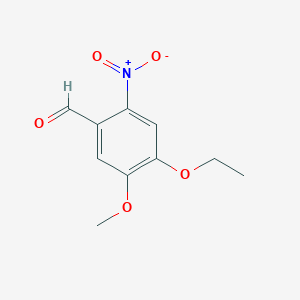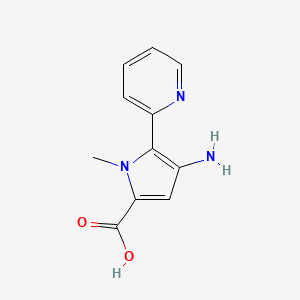
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a picolinamide moiety, and an isonicotinoyl group, making it a unique structure with diverse functionalities.
作用機序
Target of Action
The primary target of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is the BCR-ABL kinase . This kinase is a protein that plays a crucial role in certain forms of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Mode of Action
This compound interacts with its target, the BCR-ABL kinase, by binding to the ATP binding site of the kinase . This binding inhibits the enzymatic activity of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of BCR-ABL kinase disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting these pathways, this compound can halt the uncontrolled cell proliferation characteristic of certain cancers .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced via acylation reactions using isonicotinic acid or its derivatives.
Coupling with Picolinamide: The final step involves coupling the piperidine intermediate with picolinamide under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted picolinamide derivatives.
科学的研究の応用
N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
類似化合物との比較
N-methylpicolinamide: Shares the picolinamide moiety but lacks the piperidine and isonicotinoyl groups.
Piperidine derivatives: Compounds like piperine and piperidine-based drugs have similar structural features but different functional groups.
Uniqueness: N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is unique due to its combination of a piperidine ring, picolinamide moiety, and isonicotinoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHKQQWUQZGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2828973.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)




![2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)


![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)
